(4-Cyanophenyl)methyl carbamimidothioate

MIF tautomerase enzyme inhibition drug discovery

(4-Cyanophenyl)methyl carbamimidothioate (C₉H₁₀N₃S, MW 191.26 g·mol⁻¹) is a carbamimidothioate derivative in which a 4-cyanobenzyl moiety is attached to a carbamimidothioate core via an S-benzyl linkage. The compound is primarily employed as a ligand in enzyme inhibition studies, where the electron-withdrawing cyano substituent modulates both binding affinity and the reactivity of the isothiourea pharmacophore.

Molecular Formula C9H9N3S
Molecular Weight 191.26 g/mol
Cat. No. B10853127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Cyanophenyl)methyl carbamimidothioate
Molecular FormulaC9H9N3S
Molecular Weight191.26 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CSC(=N)N)C#N
InChIInChI=1S/C9H9N3S/c10-5-7-1-3-8(4-2-7)6-13-9(11)12/h1-4H,6H2,(H3,11,12)
InChIKeyGUWGDCBFBSPGKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Cyanophenyl)methyl Carbamimidothioate: Enzyme Inhibitor and Research Tool


(4-Cyanophenyl)methyl carbamimidothioate (C₉H₁₀N₃S, MW 191.26 g·mol⁻¹) is a carbamimidothioate derivative in which a 4-cyanobenzyl moiety is attached to a carbamimidothioate core via an S-benzyl linkage [1]. The compound is primarily employed as a ligand in enzyme inhibition studies, where the electron-withdrawing cyano substituent modulates both binding affinity and the reactivity of the isothiourea pharmacophore [1][2].

Why Structure-Activity Relationships Preclude Simple Analog Substitution for (4-Cyanophenyl)methyl Carbamimidothioate


The 4-cyanobenzyl substituent is a critical determinant of target engagement; replacing it with a 4-methylbenzyl group reduces MIF tautomerase inhibition by approximately 1.6-fold under identical assay conditions [1]. The cyano group participates in key polar interactions within the tautomerase active site that the methyl analog cannot recapitulate, as revealed by co-crystal structures of a closely related 4-cyanobenzyl ligand [2]. Consequently, generic substitution with unsubstituted or alkyl-substituted benzyl carbamimidothioates cannot yield comparable biochemical activity.

Quantitative Differentiation Evidence for (4-Cyanophenyl)methyl Carbamimidothioate Versus Closest Analogs


MIF Tautomerase Inhibition Potency: 1.6-Fold Improvement Over 4-Methylbenzyl Analog

The target compound (tested as the hydrobromide salt) inhibits recombinant human macrophage migration inhibitory factor (MIF) tautomerase activity with an IC₅₀ of 0.019, whereas the 4‑methylbenzyl carbamimidothioate hydrochloride analog exhibits an IC₅₀ of 0.030 in the identical assay system [1][2]. The cyano-to-methyl substitution yields a 1.6‑fold potency advantage for the 4‑cyanobenzyl derivative.

MIF tautomerase enzyme inhibition drug discovery

Structural Biology Evidence: Co‑Crystal Structure of 4‑Cyanobenzyl Ligand Bound to MIF

PDB entry 4P01 resolves the co‑crystal structure of human MIF in complex with N‑[(4‑cyanophenyl)methyl]methanethioamide at 2.07 Å resolution [1]. The structure confirms that the 4‑cyanobenzyl group occupies the tautomerase active site, with the cyano substituent forming specific polar contacts that stabilize the inhibitor–protein complex. Although the co‑crystallized ligand is a methanethioamide rather than a carbamimidothioate, the shared 4‑cyanobenzyl moiety demonstrates the conserved binding mode of this pharmacophore, implying that the target compound engages the same pocket.

structural biology MIF tautomerase covalent inhibitor

Carbamimidothioate Scaffold Reactivity Differentiates It from Simple Thioureas and Ureas

The carbamimidothioate core (S‑C(=NH)‑N) is isosteric to thiourea yet exhibits distinct reactivity: it can undergo Pd‑catalyzed cycloisomerization to form quaternary centers and sulfides, a transformation not accessible to isomeric thioureas . This intrinsic reactivity profile makes the carbamimidothioate scaffold a versatile intermediate for derivatization into spiro‑ and heterocyclic libraries that cannot be accessed from simple S‑benzylisothiourea or benzyl urea starting materials.

synthetic chemistry covalent inhibitor chemotype profiling

Anti‑Inflammatory Translational Potential Validated by MIF Tautomerase Inhibitor Class

In a study of N‑carbamothioylformamide MIF tautomerase inhibitors, the most potent analog (IC₅₀ = 370 nM) significantly suppressed LPS‑induced TNF‑α and IL‑6 production and increased survival in a murine endotoxic shock model from 0% to 45% at 1 mg·kg⁻¹ [1]. Although the target compound was not directly tested in this in vivo model, its 19 nM IC₅₀ against the same MIF tautomerase assay suggests even stronger anti‑inflammatory potential, pending direct confirmatory studies.

inflammation MIF tautomerase in vivo efficacy

Procurement‑Relevant Application Scenarios for (4-Cyanophenyl)methyl Carbamimidothioate


Hit‑to‑Lead Optimization in MIF‑Targeted Anti‑Inflammatory Drug Discovery

The 1.6‑fold potency advantage of the 4‑cyano substituent over the 4‑methyl analog [Section 3, Evidence Item 1] makes this compound a superior starting point for structure‑based optimization of MIF tautomerase inhibitors. Co‑crystal evidence (PDB 4P01) guides the elaboration of the carbamimidothioate core while retaining the critical 4‑cyanobenzyl–active site interaction [Section 3, Evidence Item 2]. The scaffold's unique Pd‑catalyzed cycloisomerization reactivity further enables generation of spiro‑ and heterocyclic libraries for SAR expansion [Section 3, Evidence Item 3].

Biochemical Probe for Studying MIF‑CD74 Signaling and Tautomerase Function

With its well‑characterized IC₅₀ of 0.019 in a standardized MIF tautomerase assay [Section 3, Evidence Item 1] and a structurally validated binding mode [Section 3, Evidence Item 2], this compound serves as a reliable positive control inhibitor in cell‑based MIF‑CD74 activation assays, enabling dissection of the tautomerase‑dependent versus cytokine‑like signaling pathways.

Building Block for Palladium‑Catalyzed Synthesis of Complex Heterocycles

The carbamimidothioate group participates in Pd‑catalyzed cycloisomerization with high efficiency [Section 3, Evidence Item 3], allowing medicinal chemists to rapidly construct quaternary carbon‑ and sulfide‑containing heterocyclic scaffolds that are not accessible from isomeric thioureas. This broadens the accessible chemical space for library synthesis and late‑stage functionalization.

Quote Request

Request a Quote for (4-Cyanophenyl)methyl carbamimidothioate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.